![molecular formula C10H18ClNO2 B2893837 Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2138075-94-0](/img/structure/B2893837.png)
Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride
Overview
Description
Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[2.5]octane core with an amino group at the 6-position and a carboxylate ester group at the 1-position, forming a hydrochloride salt .
Preparation Methods
The synthesis of methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the spirocyclic core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving appropriate starting materials, such as cyclohexanone derivatives and suitable reagents.
Introduction of the amino group: The amino group at the 6-position can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylate ester group at the 1-position can be formed through an esterification reaction using methanol and a suitable acid catalyst.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acidic or basic hydrolysis conditions. Major products formed from these reactions include nitroso or nitro derivatives, alcohols, substituted derivatives, and carboxylic acids .
Scientific Research Applications
Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound featuring a spiro structure, which means it consists of two rings sharing a single atom. It has a molecular weight of 183.25 g/mol and the molecular formula. This compound has gained interest in various research fields because of its unique structural features and potential biological activities.
Applications
This compound has various applications in pharmaceutical development due to its unique structure and biological activities, making it a candidate for drug development, particularly in areas such as:
- Pharmaceutical Development Its unique structure and biological activities make it a candidate for drug development.
- Reactant this compound can undergo several types of reactions, attributed to its functional groups, particularly the amine and carboxylate moieties.
- Biological Activities Research indicates that this compound exhibits potential biological activities.
- Interaction Studies Interaction studies involving this compound have focused on its binding affinity with various biological targets, which are crucial for understanding its mechanism of action and potential therapeutic applications.
Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups, specifically the amine and carboxylate moieties, and can undergo several types of reactions. Several synthetic routes have been explored for its preparation.
Similar Compounds
This compound shares structural similarities with other compounds, such as:
- Methyl 6-azaspiro[2.5]octane-1-carboxylate
- Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate
- Methyl 6-aminohexahydroindole-1-carboxylate
Mechanism of Action
The mechanism of action of methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the spirocyclic core provides structural rigidity and stability. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 6-aminospiro[2.5]octane-1-carboxylate: The free base form of the compound without the hydrochloride salt.
6-Aminospiro[2.5]octane-1-carboxylic acid: The carboxylic acid derivative without the ester group.
6-Aminospiro[2.5]octane-1-carboxamide: The amide derivative with an amide group instead of the ester group.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Biological Activity
Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Structural Overview
The molecular formula for this compound is CHNO. The compound features a spirocyclic structure, which is often associated with diverse biological activities. The structural characteristics can influence its interaction with biological targets, enhancing its therapeutic potential.
The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : Compounds with similar spirocyclic structures have been reported to inhibit enzymes critical for cellular functions, such as glutamate racemase in Helicobacter pylori, which is essential for bacterial cell wall biosynthesis .
- Cell Signaling Modulation : It is hypothesized that this compound may alter cell signaling pathways by modulating receptor activity or enzyme function, similar to other spirocyclic compounds that exhibit neuroprotective and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of spirocyclic compounds. This compound may exhibit similar properties:
Antitumor Properties
Research on related compounds indicates potential antitumor activity:
- Cytotoxic Effects : Some spirocyclic derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Activity : In a study involving spirocyclic compounds, it was found that certain derivatives exhibited significant inhibition against H. pylori glutamate racemase, suggesting potential for developing new antibacterial agents .
- Antitumor Activity : A related spiro derivative demonstrated an IC value comparable to established chemotherapeutics in breast cancer models, indicating that this compound may warrant further investigation for similar effects .
- Neuroprotective Effects : Compounds with spiro structures have been noted for their ability to influence neuroinflammatory responses, which could make this compound a candidate for research in neurodegenerative diseases.
Properties
IUPAC Name |
methyl 6-aminospiro[2.5]octane-2-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10;/h7-8H,2-6,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKCOPYHYYEPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCC(CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138075-94-0 | |
Record name | methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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